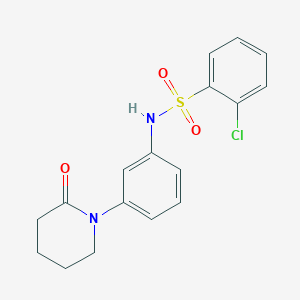

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTFMMXCPDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group and the piperidinone moiety . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as slurry or recrystallization are employed to purify the intermediates, eliminating the need for column chromatography .

化学反应分析

Types of Reactions

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The piperidine moiety can be oxidized to form a lactam.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorinated benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, lithium carbonate/lithium chloride for elimination reactions, and zinc/acetic acid for reduction . The conditions are typically mild to ensure high efficiency and yield.

Major Products Formed

The major products formed from these reactions include various lactams and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of anticoagulant research, it may inhibit certain enzymes involved in the blood coagulation cascade, thereby preventing thrombus formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Differences :

- Chloro-substituted agrochemicals prioritize environmental stability, while the target compound’s design may prioritize pharmacokinetic properties for therapeutic use.

Aryl Sulfonamides with Heterocyclic Substituents

- 2-Chloro-N-[4-(2-Chloroacetamido)Phenyl)Sulfonyl]-N-(5-Methylisoxazol-3-yl)Acetamide: This compound () shares a sulfonamide backbone but incorporates an isoxazole ring. Isoxazole derivatives are known for antimicrobial activity, whereas the piperidinone group in the target compound may favor central nervous system (CNS) penetration due to increased lipophilicity .

- 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide derivative with a chloro substituent. Phthalimides are utilized in polymer synthesis (e.g., polyimides), whereas sulfonamides like the target compound are more common in bioactive molecules. The sulfonamide group’s hydrogen-bonding capacity may improve solubility compared to phthalimides .

Structural Impact :

- The 2-oxopiperidin-1-yl group in the target compound introduces a lactam ring, which can mimic peptide bonds in enzyme substrates, a feature absent in simpler chloro-sulfonamides .

Physical and Crystallographic Properties

While crystallographic data for the target compound is unavailable, analogs like 3-chloro-N-(2-chlorophenyl)benzamide () crystallize in a monoclinic system (space group P2₁/n). Such data highlight how chloro substituents and aryl groups influence packing efficiency and solubility.

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Table 2: Crystallographic Data for Analogous Compounds

| Compound | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|

| 3-Chloro-N-(2-chlorophenyl)benzamide | P2₁/n | a=11.1371, b=4.85230, c=21.5198 |

生物活性

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and clinical relevance based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a benzene ring. Its structure can be represented as follows:

- Molecular Formula : C15H16ClN3O2S

- Molecular Weight : 335.82 g/mol

The presence of the oxopiperidine moiety is significant for its biological interactions, particularly in enzyme inhibition.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, notably carbonic anhydrases (CAs). These enzymes are crucial in physiological processes such as acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrases. For instance, derivatives with similar structures demonstrated inhibitory constants (K_I) in the nanomolar range against human carbonic anhydrase isoforms. The following table summarizes some relevant findings:

| Compound | Target Isoform | K_I (nM) | Selectivity |

|---|---|---|---|

| 6e | hCA I | 47.8 | High |

| 6b | hCA II | 33.2 | Moderate |

| 6m | hCA IX | 68.6 | Low |

These results indicate that modifications to the benzenesulfonamide structure can enhance selectivity and potency against specific isoforms.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7, Hep-3B) showed that certain derivatives exhibited significant antiproliferative activity while maintaining low cytotoxicity, suggesting a favorable therapeutic index.

- Molecular Docking Studies : Computational analyses revealed that the sulfonamide moiety interacts favorably with the active sites of target enzymes, indicating a strong binding affinity that correlates with observed biological activities.

Case Studies

Recent studies have highlighted the potential of benzenesulfonamides in treating conditions linked to dysregulated carbonic anhydrase activity:

- Study A : A clinical trial involving a derivative demonstrated efficacy in reducing tumor growth in models of breast cancer, attributed to its ability to inhibit hCA IX, which is often overexpressed in tumors.

- Study B : Another investigation focused on the compound's role in managing glaucoma through CA inhibition, showcasing its potential for ocular therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。